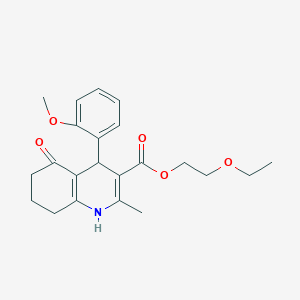![molecular formula C21H20O4 B5175043 ethyl 4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoate](/img/structure/B5175043.png)
ethyl 4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoate is a synthetic compound that belongs to the class of furoate esters. It has been widely studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medical research.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoate is not fully understood. However, it is believed to act as a modulator of protein-protein interactions. It has been shown to bind to the hydrophobic pockets of proteins, thereby altering their conformation and function.
Biochemical and Physiological Effects:
Ethyl 4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoate has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to modulate the activity of enzymes and receptors involved in various biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoate in lab experiments is its ability to selectively modulate protein-protein interactions. This makes it a valuable tool for studying the structure and function of proteins. However, one of the limitations of using this compound is its low solubility in aqueous solvents, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of ethyl 4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoate. One area of interest is its potential therapeutic applications in the treatment of cancer and inflammation. Another area of interest is its use as a tool for studying the structure and function of proteins. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of ethyl 4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoate involves the reaction of 4-biphenylylmethyl chloride with potassium carbonate in the presence of ethyl 5-methyl-2-furoate. The reaction takes place under reflux conditions in anhydrous dimethylformamide (DMF) solvent. The resulting product is then purified using column chromatography to obtain a pure compound.
Scientific Research Applications
Ethyl 4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoate has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been used as a tool for studying the structure and function of proteins. It has also been used in pharmacology to investigate the interaction between drugs and their targets. In medical research, it has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammation.
properties
IUPAC Name |
ethyl 5-methyl-4-[(4-phenylphenoxy)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-3-23-21(22)20-13-18(15(2)25-20)14-24-19-11-9-17(10-12-19)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUVBWQELKTADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(O1)C)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5174979.png)
![[2-(1H-benzimidazol-1-yl)ethyl]diethylamine dihydrochloride](/img/structure/B5174987.png)


![2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5175004.png)


![3,4-dimethoxy-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5175035.png)


![N,N-diethyl-4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B5175052.png)
![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5175057.png)
![1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene](/img/structure/B5175073.png)